REACTION_CXSMILES
|
[C:1]([C:5]1[CH:12]=[CH:11][CH:10]=[C:7]([CH:8]=O)[C:6]=1[OH:13])([CH3:4])([CH3:3])[CH3:2].[I:14][C:15]1[CH:21]=[CH:20][C:18]([NH2:19])=[CH:17][CH:16]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)([O-])O.[Na+]>C1(C)C=CC=CC=1>[C:1]([C:5]1[CH:12]=[CH:11][CH:10]=[C:7]([CH:8]=[N:19][C:18]2[CH:20]=[CH:21][C:15]([I:14])=[CH:16][CH:17]=2)[C:6]=1[OH:13])([CH3:4])([CH3:3])[CH3:2] |f:3.4|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(C=O)=CC=C1)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.53 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
FILTRATION
|
Details
|
filtered over sodium sulphate and silica
|
Type
|
CUSTOM
|
Details
|
Removing
|
Type
|
CUSTOM
|
Details
|
the solvent and recrystallization from ethanol at −20° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C(C=NC2=CC=C(C=C2)I)=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |